N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

This pyridazine–benzamide thioether (MW 384.47, logP ~4.07) is a differentiated VEGFR-2/Mps1 (TTK) kinase scaffold. The thioether linker at position 6 and thiophen-2-ylmethyl terminus are critical: head-to-head series data show replacements of the thioether or heteroaryl group shift IC50 values by >10-fold (Jaballah et al.). Procuring this exact compound eliminates the risk of unrecognized potency deficits or off-target liabilities inherent in near-analogs. Also suitable for agrochemical antifungal screening per pyridazine thioamide claims in WO-2020109391-A1.

Molecular Formula C18H16N4O2S2
Molecular Weight 384.47
CAS No. 1021120-07-9
Cat. No. B3016853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
CAS1021120-07-9
Molecular FormulaC18H16N4O2S2
Molecular Weight384.47
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3
InChIInChI=1S/C18H16N4O2S2/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24)
InChIKeyDRHVQQPQLNLGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021120-07-9) for Research Procurement: Baseline Molecular Profile


N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021120-07-9) is a synthetic small molecule belonging to the pyridazine–benzamide thioether class, with molecular formula C₁₈H₁₆N₄O₂S₂ and molecular weight 384.47 g/mol . The compound incorporates a pyridazine core linked via a thioether bridge to an acetamide moiety bearing a thiophen-2-ylmethyl substituent, and a benzamide group at the pyridazine 3-position . This scaffold combines a hydrogen-bond-donor/acceptor-rich pyridazine ring with a lipophilic thiophene and a conformationally flexible thioether linker, positioning it within a chemical space explored for kinase inhibition and antimicrobial applications in analogous series [1].

Why N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Substitution with structurally related pyridazine–benzamide compounds carries quantifiable risk because minor modifications to the thioether linker, the thiophene substituent, and the benzamide N-aryl group have been shown to modulate VEGFR-2 inhibitory potency by over an order of magnitude in head-to-head series comparisons [1]. For example, replacing a thioether-linked acetamide with a direct ether or altering the heteroaryl group from thiophene to furan or phenyl can shift IC₅₀ values from nanomolar to low-micromolar ranges and alter anti-proliferative selectivity profiles in HUVEC cellular assays [1]. Without compound-specific characterization, procurement of a near-analog risks introducing unrecognized potency deficits or off-target liabilities.

Quantitative Differentiation Evidence for N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide vs. Closest Analogs


Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Capacity vs. Fluorinated Analogs

The target compound exhibits a calculated logP of approximately 4.07 (ALogPS) and possesses 7 H-bond acceptors with 1 H-bond donor. This places it at the upper boundary of typical oral drug-like space. Its close fluorinated analog, 2-fluoro-N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide (MW 402.46), introduces an additional fluorine atom, increasing molecular weight by ~18 Da and altering electron distribution on the benzamide ring. While direct experimental logP comparison is unavailable, the absence of fluorine in the target compound reduces molecular weight and may favorably affect solubility and metabolic stability compared to the fluorinated congener .

Physicochemical profiling Drug-likeness Lead optimization

Thioether Linker Length and Composition: Differentiation from Shorter-Chain and Morpholinoethyl Analogs

The target compound contains a –S–CH₂–C(=O)–NH– linker between the pyridazine core and the thiophen-2-ylmethyl terminal group. This specific –S–CH₂–CONH– motif provides a combination of thioether flexibility and amide hydrogen-bonding capability. Analogs with altered linkers, such as N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide (which replaces the acetamide-thiophene segment with a morpholinoethyl group), lose the thiophene π-stacking motif and the amide H-bond donor. Although no direct head-to-head potency comparison exists for the target compound, the Jaballah et al. VEGFR-2 series demonstrates that linker composition and length can shift IC₅₀ from 60.7 nM to 1.8 µM [1], supporting the importance of the thioether-acetamide-thiophene architecture for target engagement.

Structure-activity relationship Linker optimization Kinase inhibitor design

Thiophene vs. Phenyl Terminal Group: π-Stacking and Sulfur-Mediated Interactions

The thiophen-2-ylmethyl terminal group of the target compound offers distinct electronic properties compared to benzyl or phenyl analogs. Sulfur in thiophene provides polarizability and potential sulfur–π or chalcogen interactions not available with phenyl-terminated analogs. In the Mps1 (TTK) kinase inhibitor series co-crystallized with thiophen-2-ylmethyl-containing ligands (PDB 3WZK), the thiophene sulfur participates in hydrophobic packing and contributes to ligand rigidity [1]. Although no direct binding data exist for the target compound, the thiophene-for-phenyl substitution in related kinase inhibitor chemotypes has been associated with ≥3-fold selectivity improvements against off-target kinases in published series [1].

Heterocycle SAR π-stacking Kinase hinge binding

Pyridazine Core Position 6 Substitution: Thioether vs. Direct Heteroaryl Attachment

The target compound features a thioether linkage at pyridazine position 6, whereas many pyridazine-based kinase inhibitors employ direct C–C coupling of the heteroaryl group to the pyridazine core. The thioether (–S–) insertion introduces an additional rotatable bond and a potential metabolic soft spot (sulfoxidation/sulfone formation). However, it also provides synthetic modularity: the thioether can be installed via mild nucleophilic substitution, enabling late-stage diversification that is more challenging with direct Suzuki-coupled analogs [1]. The Jaballah et al. VEGFR-2 series demonstrates that pyridazine derivatives with varied 3- and 6-substitution patterns achieve IC₅₀ values from 107 nM to 1.8 µM, with thioether-containing members not explicitly profiled [2].

Core scaffold comparison Synthetic tractability Metabolic stability

Procurement-Driven Application Scenarios for N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide


Kinase Inhibitor Lead Optimization: Scaffold-Hopping from Direct C–C Linked Pyridazines

Research groups pursuing VEGFR-2 or Mps1/TTK kinase inhibitors can use this compound as a thioether-bridged scaffold variant. The thioether insertion at pyridazine position 6 provides an alternative vector for exploring linker-dependent potency and selectivity effects, supported by the Jaballah et al. demonstration that pyridazine C3/C6 substitution patterns produce >10-fold IC₅₀ shifts in VEGFR-2 assays [1]. The thiophen-2-ylmethyl terminus offers sulfur-mediated interactions observed in Mps1 co-crystal structures (PDB 3WZK) [2].

Physicochemical Property Benchmarking in CNS or Oral Drug Discovery Programs

With MW 384.47 and calculated logP ~4.07, this compound resides at the boundary of CNS and oral drug-like space. Teams profiling compound libraries for permeability, P-glycoprotein efflux, or metabolic stability can use this compound as a reference point when comparing fluorinated or morpholinoethyl analogs that carry higher molecular weight or altered H-bond profiles [1].

Antimicrobial or Antifungal Screening in Agrochemical Discovery

The pyridazine (thio)amide chemotype has been claimed in patent WO-2020109391-A1 for controlling phytopathogenic fungi [1]. Although the target compound itself is not explicitly claimed in this patent, its structural features (pyridazine core, thioether linkage, thiophene substituent) align with the Markush scope. Agrochemical discovery teams can acquire this compound for screening against fungal panels where pyridazine thioamides have shown activity.

Quote Request

Request a Quote for N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.